molecular formula C22H19FN2OS2 B2645280 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326853-32-0

2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2645280
CAS No.: 1326853-32-0
M. Wt: 410.53
InChI Key: SNEIMVBGAXXSDE-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with 2,5-dimethylbenzyl and 2-fluorobenzyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the benzyl groups: The 2,5-dimethylbenzyl and 2-fluorobenzyl groups are attached via alkylation reactions, using appropriate benzyl halides and base catalysts.

Chemical Reactions Analysis

2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the thieno[3,2-d]pyrimidine core or the benzyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the benzyl groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study this compound for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of particular interest.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: Although not widely used in industrial applications, the compound’s unique properties make it valuable for specialized research and development projects.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2OS2/c1-14-7-8-15(2)17(11-14)13-28-22-24-19-9-10-27-20(19)21(26)25(22)12-16-5-3-4-6-18(16)23/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEIMVBGAXXSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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